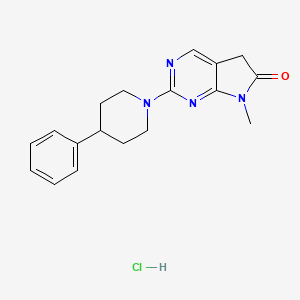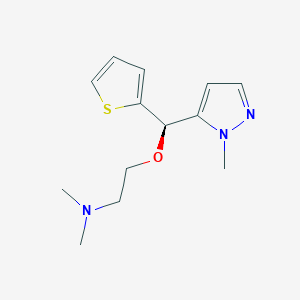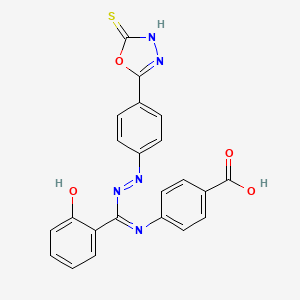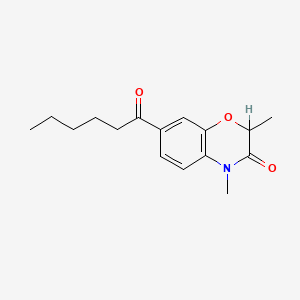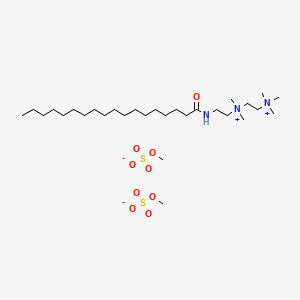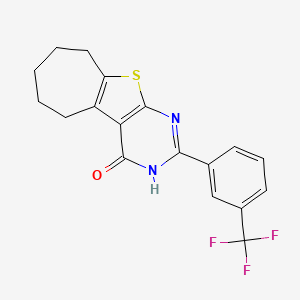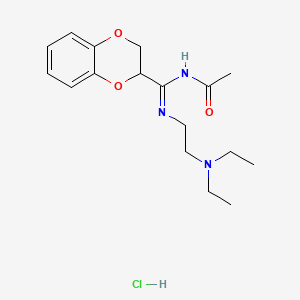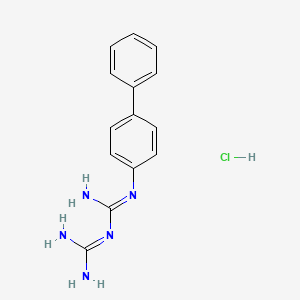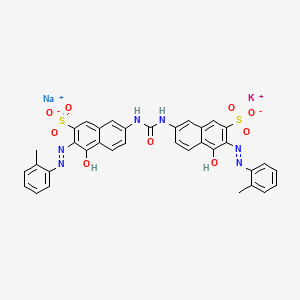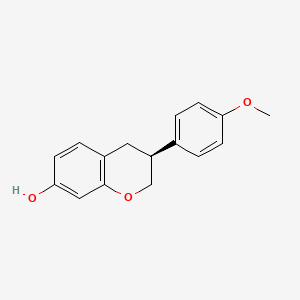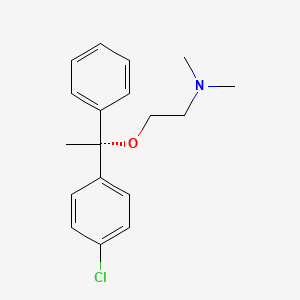
Chlorphenoxamine, (R)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Chlorphenoxamine, ®-, also known as Phenoxene, is an antihistamine and anticholinergic compound. It is primarily used to treat itching and has antiparkinsonian effects. This compound is a small molecule with the chemical formula C18H22ClNO and a molar mass of 303.83 g/mol .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Chlorphenoxamine can be synthesized through a series of chemical reactions. One common method involves the reaction of 4-chlorobenzhydrol with dimethylaminoethanol in the presence of an acid catalyst. The reaction typically proceeds under reflux conditions, and the product is purified through recrystallization .
Industrial Production Methods
In industrial settings, the production of chlorphenoxamine hydrochloride involves similar synthetic routes but on a larger scale. The process includes rigorous quality control measures to ensure the purity and efficacy of the final product. The use of high-performance liquid chromatography (HPLC) is common for quality control .
Análisis De Reacciones Químicas
Types of Reactions
Chlorphenoxamine undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions
Reduction: Reduction reactions typically involve the use of reducing agents like sodium borohydride (NaBH4).
Substitution: Substitution reactions can occur with halogenating agents or nucleophiles.
Major Products Formed
Oxidation: Chlorphenoxamine N-oxide
Reduction: Reduced forms of chlorphenoxamine
Substitution: Various substituted derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
Chlorphenoxamine has a wide range of scientific research applications:
Chemistry: Used as a reference compound in analytical chemistry for method development and validation.
Biology: Studied for its effects on histamine receptors and its role in allergic reactions.
Industry: Utilized in the formulation of pharmaceutical products for treating itching and allergic reactions.
Mecanismo De Acción
Chlorphenoxamine exerts its effects by acting as an antagonist to histamine H1 receptors. By blocking these receptors, it prevents histamines from binding and triggering allergic reactions. Additionally, chlorphenoxamine has anticholinergic properties, inhibiting acetylcholine receptors and reducing involuntary muscle movements and secretions. This dual mechanism makes it effective in treating conditions like motion sickness and certain types of vertigo .
Comparación Con Compuestos Similares
Chlorphenoxamine is similar to other antihistamines and anticholinergic compounds, such as diphenhydramine. it is unique in its dual action on both histamine and acetylcholine receptors, providing broader therapeutic applications .
List of Similar Compounds
- Diphenhydramine
- Chlorpheniramine
- Promethazine
- Meclizine
Propiedades
Número CAS |
179915-75-4 |
|---|---|
Fórmula molecular |
C18H22ClNO |
Peso molecular |
303.8 g/mol |
Nombre IUPAC |
2-[(1R)-1-(4-chlorophenyl)-1-phenylethoxy]-N,N-dimethylethanamine |
InChI |
InChI=1S/C18H22ClNO/c1-18(21-14-13-20(2)3,15-7-5-4-6-8-15)16-9-11-17(19)12-10-16/h4-12H,13-14H2,1-3H3/t18-/m1/s1 |
Clave InChI |
KKHPNPMTPORSQE-GOSISDBHSA-N |
SMILES isomérico |
C[C@@](C1=CC=CC=C1)(C2=CC=C(C=C2)Cl)OCCN(C)C |
SMILES canónico |
CC(C1=CC=CC=C1)(C2=CC=C(C=C2)Cl)OCCN(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


